4-Benzyloxy-3-fluorobenzoic acid

Overview

Description

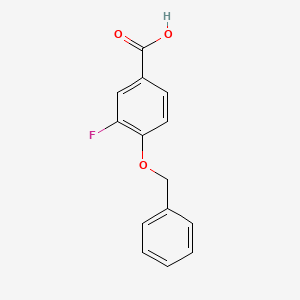

4-Benzyloxy-3-fluorobenzoic acid is a chemical compound with the molecular formula C14H11FO3 and a molecular weight of 246.24 . It is used in various chemical reactions and has a significant role in organic synthesis .

Synthesis Analysis

The synthesis of 4-Benzyloxy-3-fluorobenzoic acid involves several steps. One study explored the substrate specificity of the Rieske dearomatizing dioxygenase (RDD) benzoate dioxygenase (BZDO) in Ralstonia eutropha B9 whole cells using quantitative 1H nuclear magnetic resonance spectroscopy . The specific activity, specific carbon uptake, and regioselectivity of the dihydroxylation reaction were evaluated for a panel of 17 monosubstituted benzoates .Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-fluorobenzoic acid is characterized by the presence of a benzene ring substituted with a benzyloxy group at the 4-position and a fluorine atom at the 3-position .Chemical Reactions Analysis

In terms of chemical reactions, 4-Benzyloxy-3-fluorobenzoic acid can undergo various transformations. For instance, it has been found to be a substrate for the enzyme benzoate dioxygenase, which catalyzes the cis-dihydroxylation of arenes .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyloxy-3-fluorobenzoic acid are influenced by its molecular structure. It has a molecular weight of 246.24 and is typically stored at temperatures between 2-8°C .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-Benzyloxy-3-fluorobenzoic acid: is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating biaryl compounds. These compounds are significant in pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly influence the electronic properties of the biaryl structure, potentially leading to compounds with enhanced biological activity .

Antituberculosis Agents

Derivatives of 4-Benzyloxy-3-fluorobenzoic acid, such as hydrazones, have been studied for their antituberculosis activity. These compounds have shown inhibitory effects against Mycobacterium tuberculosis, with some derivatives demonstrating high levels of inhibition, which is crucial in the fight against resistant strains of tuberculosis .

Fluorination Reagents

The compound serves as a fluorination reagent, providing a source of fluorine in various chemical syntheses. Fluorinated compounds have several applications in medicinal chemistry due to their ability to modulate the biological activity of molecules .

Synthesis of Bioactive Compounds

4-Benzyloxy-3-fluorobenzoic acid is a precursor in the synthesis of bioactive compounds. Its derivatives have been explored for various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties .

Safety And Hazards

As with any chemical compound, handling 4-Benzyloxy-3-fluorobenzoic acid requires caution. Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment when handling this compound .

Future Directions

The future directions for the use of 4-Benzyloxy-3-fluorobenzoic acid are likely to be influenced by ongoing research into its properties and potential applications. Given its role in organic synthesis, it may find use in the development of new synthetic methodologies and the synthesis of complex organic molecules .

properties

IUPAC Name |

3-fluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWULIMSISXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595976 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-fluorobenzoic acid | |

CAS RN |

152552-64-2 | |

| Record name | 4-(Benzyloxy)-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

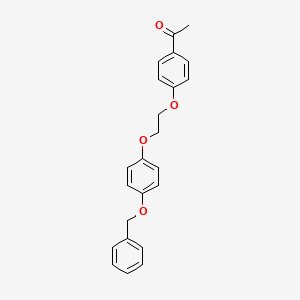

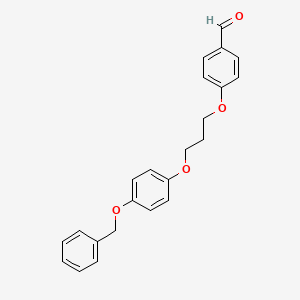

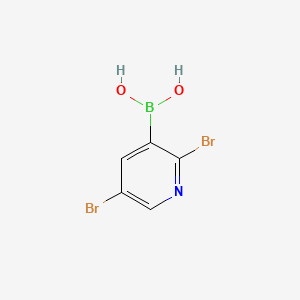

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Amino-5-(3-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288097.png)

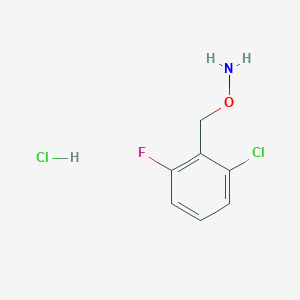

![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)

![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)

![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)

![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)

![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)